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Compound of Interest

Compound Name: Denv-IN-5

Cat. No.: B12403702 Get Quote

Disclaimer: The compound "Denv-IN-5" as specified in the topic could not be found in publicly

available scientific literature. Therefore, these application notes and protocols describe the

synthesis of a well-documented, potent, pan-serotype Dengue Virus (DENV) inhibitor, JNJ-A07,

as a representative example of a DENV inhibitor. The synthesis is based on procedures

outlined in patent WO 2017/167951 A1 and related publications.[1][2][3]

Introduction
Dengue virus infection is a significant global health threat, and the development of effective

antiviral therapeutics is a critical area of research. JNJ-A07 is a potent DENV inhibitor that acts

by blocking the interaction between the viral non-structural proteins NS3 and NS4B, a

mechanism that prevents the formation of the viral replication complex.[1][2][3][4] This

document provides detailed protocols for the laboratory-scale synthesis of the racemic

precursor of JNJ-A07 and the subsequent chiral separation to obtain the active enantiomer.

Data Presentation
The following table summarizes the key chemical intermediates and the final product in the

synthesis of JNJ-A07.
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Compound

Name
Structure

Molecular

Formula

Molecular

Weight ( g/mol )

Role in

Synthesis

6-

(Trifluoromethox

y)indoline

C₉H₈F₃NO 203.16 Starting Material

2-(4-

Chlorophenyl)ac

etic acid

C₈H₇ClO₂ 170.59 Starting Material

Intermediate 4a C₁₇H₁₃ClF₃NO₂ 355.74 Acylated Indoline

Intermediate 4b
C₁₇H₁₂BrClF₃NO

₂
434.64

Brominated

Intermediate

tert-Butyl 4-(3-

amino-5-

methoxyphenoxy

)butanoate

C₁₅H₂₃NO₄ 281.35
Amine Coupling

Partner

Racemic JNJ-

A07 (Compound

4)

C₃₂H₃₁ClF₃N₃O₅ 648.06
Racemic Final

Product

JNJ-A07

(Enantiomer 4B)
C₃₂H₃₁ClF₃N₃O₅ 648.06

Active DENV

Inhibitor

Experimental Protocols
The synthesis of JNJ-A07 can be divided into a multi-step sequence involving the preparation

of key intermediates followed by a final coupling, deprotection, and chiral separation.

Protocol 1: Synthesis of Intermediate 4a (2-(4-
chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-
yl)ethanone)
Objective: To synthesize the acylated indoline intermediate.
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Materials:

6-(Trifluoromethoxy)indoline

2-(4-Chlorophenyl)acetic acid

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Diisopropylethylamine (DIPEA)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water

Procedure:

To a solution of 6-(trifluoromethoxy)indoline (2 g, 9.84 mmol) in DMF (40 mL), add 2-(4-

chlorophenyl)acetic acid (1.85 g, 10.8 mmol), HATU (5.6 g, 14.8 mmol), and

diisopropylethylamine (4.9 mL, 29.5 mmol).[3]

Stir the reaction mixture at room temperature for 12 hours.

Pour the reaction mixture into water, which will cause a precipitate to form.

Filter the precipitate and then dissolve it in ethyl acetate.

Wash the organic layer with water, dry it over magnesium sulfate (MgSO₄), filter, and

concentrate under reduced pressure to yield Intermediate 4a.[3]

Protocol 2: Synthesis of Intermediate 4b (2-bromo-2-(4-
chlorophenyl)-1-(6-(trifluoromethoxy)indolin-1-
yl)ethanone)
Objective: To synthesize the brominated intermediate for subsequent nucleophilic substitution.
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Materials:

Intermediate 4a

Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 M in THF)

N-Bromosuccinimide (NBS)

Tetrahydrofuran (THF)

Ethyl acetate (EtOAc)

Procedure:

Dissolve Intermediate 4a (3 g, 8.43 mmol) in THF (50 mL) and cool the solution to -78°C

under a nitrogen atmosphere.[3]

Slowly add LiHMDS (1.5 M in THF, 11.2 mL, 16.9 mmol) dropwise to the cooled solution and

stir for 15 minutes at -78°C.

In a separate flask, dissolve N-bromosuccinimide (1.65 g, 9.3 mmol) in THF (30 mL) and add

this solution dropwise to the reaction mixture.

After the addition is complete, allow the reaction to proceed at -78°C.

Upon completion, quench the reaction and extract the product with ethyl acetate.

The organic layer is separated, dried over MgSO₄, filtered, and the solvent is evaporated

under reduced pressure to yield Intermediate 4b, which is used in the next step without

further purification.[3]

Protocol 3: Synthesis and Deprotection to Racemic JNJ-
A07 (Compound 4)
Objective: To synthesize the racemic final product through nucleophilic substitution and

subsequent deprotection.

Materials:
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Intermediate 4b

tert-Butyl 4-(3-amino-5-methoxyphenoxy)butanoate

Diisopropylethylamine (DIPEA)

Acetonitrile (CH₃CN)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Procedure:

In a flask, combine Intermediate 4b (3.6 g, 8.3 mmol), tert-butyl 4-(3-amino-5-

methoxyphenoxy)butanoate (2.3 g, 8.3 mmol), and diisopropylethylamine (1.7 mL, 9.94

mmol) in acetonitrile (80 mL).[3]

Stir the mixture at 70°C for 4 hours.

After the reaction is complete, cool the mixture and remove the solvent under reduced

pressure.

The resulting residue is the tert-butyl protected precursor of JNJ-A07.

Dissolve the residue in a mixture of trifluoroacetic acid and dichloromethane to remove the

tert-butyl protecting group.

After the deprotection is complete, neutralize the reaction mixture and purify the crude

product to obtain the racemic Compound 4.

Protocol 4: Chiral Separation of JNJ-A07
Objective: To separate the enantiomers of Compound 4 to isolate the active JNJ-A07.

Method:

The separation of the enantiomers is achieved using chiral Supercritical Fluid

Chromatography (SFC).[2]
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The specific conditions for the chiral SFC (column, mobile phase, temperature, pressure)

should be optimized to achieve baseline separation of the two enantiomers.

The dextrorotatory enantiomer corresponds to JNJ-A07.[2]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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